molecular formula C22H20ClFN2O4S B12495256 N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B12495256
M. Wt: 462.9 g/mol
InChI Key: PLKGAVATKPUJKS-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including chloro, methyl, fluorophenyl, sulfonyl, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves several steps. One common method includes the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction typically occurs in the presence of a green solvent such as ethanol. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The presence of the chloro and sulfonyl groups enhances its electrophilicity, allowing it to interact with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its antibacterial and anticancer properties.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C22H20ClFN2O4S

Molecular Weight

462.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide

InChI

InChI=1S/C22H20ClFN2O4S/c1-15-20(23)4-3-5-21(15)25-22(27)14-26(17-8-10-18(30-2)11-9-17)31(28,29)19-12-6-16(24)7-13-19/h3-13H,14H2,1-2H3,(H,25,27)

InChI Key

PLKGAVATKPUJKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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